2-Propanol, 1-chloro-3-(decyloxy)-
Description
Properties
CAS No. |
18371-72-7 |
|---|---|
Molecular Formula |
C13H27ClO2 |
Molecular Weight |
250.8 g/mol |
IUPAC Name |
1-chloro-3-decoxypropan-2-ol |
InChI |
InChI=1S/C13H27ClO2/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13,15H,2-12H2,1H3 |
InChI Key |
YIEWJUDIKXQGKF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOCC(CCl)O |
Canonical SMILES |
CCCCCCCCCCOCC(CCl)O |
Other CAS No. |
18371-72-7 |
Synonyms |
1-Chloro-3-(decyloxy)-2-propanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-Chloro-3-(decyloxy)-2-propanol
- Synonyms: 3-Chloro-2-hydroxypropyl decyl ether, 2-Propanol, 1-chloro-3-(decyloxy)- .
- CAS No.: 91778-87-9
- Molecular Formula : C₁₃H₂₇ClO₂
- Molecular Weight : 262.80 g/mol
Structural Features: The compound consists of a propanol backbone with a chlorine atom at position 1 and a decyloxy (C₁₀H₂₁O) group at position 3. The decyl chain imparts significant hydrophobicity, while the hydroxyl and chloro groups contribute to polar interactions. This structure makes it a versatile intermediate in organic synthesis, particularly in surfactant production or lipid-based formulations .
Comparison with Similar Compounds
Alkyloxy-Substituted Chloropropanol Derivatives
Compounds with varying alkyl chain lengths or structural modifications exhibit distinct physicochemical and functional properties:
Key Observations :
- Chain Length and Hydrophobicity: Longer alkyl chains (e.g., octadecyloxy) increase lipophilicity, enhancing suitability for non-polar solvents or lipid membranes. The decyloxy variant balances moderate hydrophobicity with solubility in organic solvents .
- Synthesis : These compounds are typically synthesized via nucleophilic substitution reactions between epichlorohydrin and the corresponding alcohol (e.g., decyl alcohol for the decyloxy derivative) .
Aromatic-Substituted Chloropropanol Derivatives
Substitution of the alkyl chain with aromatic groups introduces distinct reactivity and applications:
Key Observations :
- Reactivity : Aromatic groups (e.g., naphthyl) enable π-π stacking and electrophilic substitution reactions, critical in drug synthesis. The 1-naphthoxy derivative is pivotal in synthesizing (S)-adrenergic β-blockers with enantioselective efficiency up to 88% using Yarrowia lipolytica .
- Electron Effects: Chlorine on the phenyl ring (e.g., 4-chlorophenoxy) enhances electron-withdrawing effects, influencing reaction kinetics in nucleophilic substitutions .
Functional Group Variations
Modifications beyond alkyl/aryl substitutions further diversify applications:
Key Observations :
- Amino Substitutions: Introduction of amino groups (e.g., benzylamino) facilitates chiral resolution and use in enantiopure pharmaceuticals, such as antihypertensive agents .
- Biocatalytic Utility: Pseudomonas aeruginosa lipases demonstrate enantioselective transesterification of chloropropanol derivatives, highlighting their role in asymmetric synthesis .
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